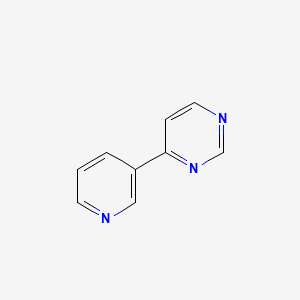![molecular formula C9H17NO B11918209 1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)
1-Methyl-1-azaspiro[4.4]nonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Méthyl-1-azaspiro[4.4]nonan-4-ol est un composé chimique doté d'une structure spirocyclique unique. Il est caractérisé par une jonction spiro où un atome d'azote fait partie du système cyclique.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le 1-Méthyl-1-azaspiro[4.4]nonan-4-ol peut être synthétisé par plusieurs méthodes. Une approche courante implique la cyclisation intramoléculaire de précurseurs appropriés dans des conditions spécifiques. Par exemple, la réaction d'alcènes 1,1-disubstitués avec des nitrones peut conduire au composé spirocyclique souhaité . Les conditions de réaction impliquent généralement l'utilisation d'un catalyseur et une température contrôlée pour assurer la formation de la structure spirocyclique.
Méthodes de Production Industrielle : La production industrielle du 1-Méthyl-1-azaspiro[4.4]nonan-4-ol peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela comprend souvent l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir que le composé répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de Réactions : Le 1-Méthyl-1-azaspiro[4.4]nonan-4-ol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont facilitées par la présence de groupes fonctionnels au sein de la molécule.
Réactifs et Conditions Communs :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : La réduction peut être réalisée en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs comme l'hydroxyde de sodium ou le tert-butylate de potassium.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Le 1-Méthyl-1-azaspiro[4.4]nonan-4-ol a plusieurs applications en recherche scientifique :
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antivirales.
Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies, y compris les troubles neurologiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés uniques.
Mécanisme d'Action
Le mécanisme d'action du 1-Méthyl-1-azaspiro[4.4]nonan-4-ol implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Composés Similaires :
1-Méthyl-1-azaspiro[4.4]nonan-4-one : Ce composé est structurellement similaire mais contient un groupe cétone au lieu d'un groupe hydroxyle.
6-(hydroxyméthyl)-2,2-diméthyl-1-azaspiro[4.4]nonane : Un autre composé apparenté avec un schéma de substitution différent.
Unicité : Le 1-Méthyl-1-azaspiro[4.4]nonan-4-ol est unique en raison de sa structure spirocyclique spécifique et de la présence d'un groupe hydroxyle, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-azaspiro[4.4]nonan-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Methyl-1-azaspiro[4.4]nonan-4-one: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: Another related compound with a different substitution pattern.
Uniqueness: 1-Methyl-1-azaspiro[4.4]nonan-4-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-methyl-1-azaspiro[4.4]nonan-4-ol |
InChI |
InChI=1S/C9H17NO/c1-10-7-4-8(11)9(10)5-2-3-6-9/h8,11H,2-7H2,1H3 |
Clé InChI |
VECFOENRHVJECN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C12CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



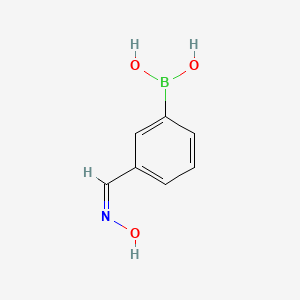

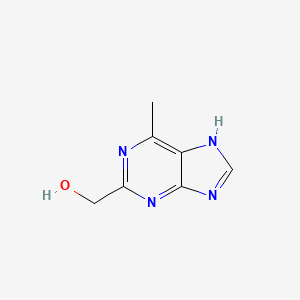
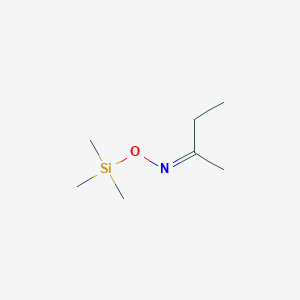
![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)




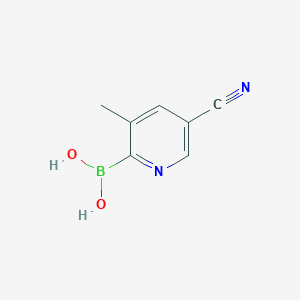
![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)
